Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Overview
Description
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a picolinate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-methyl-4-bromopicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Scientific Research Applications
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials, with unique properties.
Biological Studies: Investigated for its potential use in biological systems, including as a probe for studying enzyme activity and as a precursor for boron-containing biomolecules.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves the formation of carbon-boron bonds through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex, which then undergoes transmetalation with the boronic ester. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst. This mechanism allows for the efficient formation of biaryl or substituted alkene products.
Comparison with Similar Compounds
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but contains a phenyl group instead of a picolinate moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the picolinate group.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of a picolinate ring.
The uniqueness of this compound lies in its picolinate moiety, which provides additional functionality and reactivity compared to other boronic esters.
Biological Activity
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 741709-57-9) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.12 g/mol. Its structure features a picolinate moiety linked to a boron-containing dioxaborolane group, which is significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀BNO₄ |
Molecular Weight | 277.12 g/mol |
CAS Number | 741709-57-9 |
Density | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity towards nucleophiles and may facilitate interactions with biomolecules such as proteins and nucleic acids.
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF-7 | 10.5 |
A549 | 20.0 |
These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8.0 |
Escherichia coli | 16.0 |
Pseudomonas aeruginosa | 32.0 |
The compound demonstrated significant antimicrobial activity at relatively low concentrations.
Case Study 1: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Infection Control
A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed improved outcomes with reduced infection rates.
Properties
Molecular Formula |
C15H22BNO4 |
---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H22BNO4/c1-7-19-13(18)12-8-11(10(2)9-17-12)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3 |
InChI Key |
RRLQWKGVVGQSFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OCC |
Origin of Product |
United States |
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